molecular formula C7H6Cl3NO2S B8733826 N-(2,4,5-trichlorophenyl)methanesulfonamide

N-(2,4,5-trichlorophenyl)methanesulfonamide

Cat. No. B8733826
M. Wt: 274.5 g/mol
InChI Key: JSGXYUZVHUVWGQ-UHFFFAOYSA-N
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Patent
US04093445

Procedure details

A mixture of 2,4,5-trichloroaniline (39.3 g.), methane sulfonyl chloride (22.9 g.) and 100 ml. of xylene were heated together under reflux conditions for 18 hours. The mixture was then allowed to cool, which formed a brown precipitate. The product was worked up in the same manner as set forth in Example 1 to yield 24.0 g. of product, m.p. 144°-145° C.
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH2:4].[CH3:11][S:12](Cl)(=[O:14])=[O:13]>C1(C)C(C)=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([Cl:9])[C:6]([Cl:10])=[CH:5][C:3]=1[NH:4][S:12]([CH3:11])(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
39.3 g
Type
reactant
Smiles
ClC1=C(N)C=C(C(=C1)Cl)Cl
Name
Quantity
22.9 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
which formed a brown precipitate
CUSTOM
Type
CUSTOM
Details
to yield 24.0 g

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)Cl)NS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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